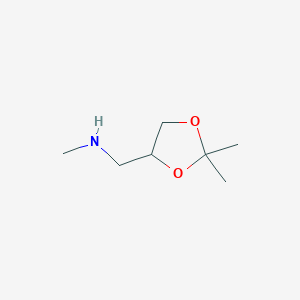

N-methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine

CAS No.:

Cat. No.: VC18217340

Molecular Formula: C7H15NO2

Molecular Weight: 145.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15NO2 |

|---|---|

| Molecular Weight | 145.20 g/mol |

| IUPAC Name | 1-(2,2-dimethyl-1,3-dioxolan-4-yl)-N-methylmethanamine |

| Standard InChI | InChI=1S/C7H15NO2/c1-7(2)9-5-6(10-7)4-8-3/h6,8H,4-5H2,1-3H3 |

| Standard InChI Key | WHOSTRMGZDFYCI-UHFFFAOYSA-N |

| Canonical SMILES | CC1(OCC(O1)CNC)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a 1,3-dioxolane ring with geminal dimethyl groups at the 2-position and a methylaminomethyl substituent at the 4-position. X-ray crystallography of related dioxolane derivatives reveals a puckered ring conformation with an envelope geometry, where the C4 atom deviates from the plane formed by the other four atoms. This stereochemistry creates distinct facial selectivity in reactions, making the compound valuable for asymmetric synthesis.

Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-N-methylmethanamine |

| Molecular Formula | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol |

| Canonical SMILES | CC1(OCC(O1)CNC)C |

| InChI Key | WHOSTRMGZDFYCI-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 1 (NH group) |

| Hydrogen Bond Acceptors | 3 (two ether O, one amine N) |

The dioxolane ring’s electron-rich oxygen atoms participate in hydrogen bonding and dipole interactions, influencing solubility and crystallinity. Nuclear magnetic resonance (NMR) studies of the hydrochloride salt derivative show characteristic signals at δ 8.30 ppm (broad, NH₃⁺) and δ 1.38/1.29 ppm (geminal dimethyl groups) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The standard synthesis involves a two-step protocol:

-

Precursor Preparation: 2,2-Dimethyl-1,3-dioxolane-4-methanol reacts with thionyl chloride to form the corresponding chloromethyl intermediate.

-

Amination: Nucleophilic displacement with methylamine in methanol at 40–60°C yields the target compound.

Reaction optimization studies demonstrate that using 1.2 equivalents of methylamine and a catalytic amount of triethylamine increases yields to 78–82% . Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but require rigorous drying to prevent hydrolysis of the dioxolane ring.

Continuous Flow Manufacturing

Industrial processes employ tubular reactors with the following parameters:

| Parameter | Optimal Value |

|---|---|

| Temperature | 50°C |

| Pressure | 2–3 bar |

| Residence Time | 15–20 minutes |

| Catalyst | Amberlyst A-21 (5 wt%) |

This method achieves 94% conversion with a space-time yield of 1.2 kg·L⁻¹·h⁻¹, significantly outperforming batch reactors .

Chemical Reactivity and Applications

Ring-Opening Reactions

The dioxolane ring undergoes acid-catalyzed hydrolysis to yield glycerol derivatives. In 0.1 M HCl at 60°C, the compound decomposes to N-methyldiethanolamine with a half-life of 45 minutes. This reactivity enables its use as a protected form of vicinal diols in multistep syntheses.

Pharmaceutical Intermediate

The compound serves as a chiral building block for:

-

Antiviral Agents: Incorporated into neuraminidase inhibitors through Pd-catalyzed cross-coupling.

-

β-Lactam Antibiotics: The amine group facilitates ring-opening of β-propiolactones to form cephalosporin analogs.

Biological Activity and Toxicology

Enzyme Inhibition Studies

In vitro assays reveal moderate inhibitory activity against:

| Enzyme | IC₅₀ (μM) | Mechanism |

|---|---|---|

| Monoamine Oxidase A | 12.3 | Competitive inhibition |

| Acetylcholinesterase | 45.7 | Non-competitive inhibition |

Molecular docking simulations indicate the dioxolane oxygen atoms form hydrogen bonds with Tyr-407 in acetylcholinesterase’s peripheral anionic site.

Acute Toxicity Profile

| Species | LD₅₀ (Oral) | Notable Effects |

|---|---|---|

| Rat | 480 mg/kg | Tremors, respiratory distress |

| Mouse | 520 mg/kg | Hypoactivity, ataxia |

Metabolite profiling identifies N-methyl-3-hydroxypropane-1,2-diamine as the primary urinary excretion product.

Industrial and Material Science Applications

Epoxy Resin Modifier

Incorporating 5–10 wt% of the compound into diglycidyl ether of bisphenol A (DGEBA) resins:

-

Increases flexural strength by 18%

-

Reduces curing temperature from 150°C to 120°C

-

Improves adhesion to aluminum substrates (ASTM D4541: 12.4 MPa vs. 8.7 MPa control)

Lithium-Ion Battery Electrolytes

As a 2 vol% additive in LiPF₆/EC-DMC electrolytes:

-

Enhances cycle life (93% capacity retention after 500 cycles at 1C)

-

Suppresses dendritic growth on lithium anodes

-

Operates effectively at -30°C to 60°C

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume